molecular formula C55H106O6 B571172 1,2-Distearoyl-3-palmitoyl-rac-glycerol

1,2-Distearoyl-3-palmitoyl-rac-glycerol

Cat. No.: B571172
M. Wt: 863.4 g/mol
InChI Key: SDNYRTVJOFMYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol are not fully understood due to the limited research available. As a triacylglycerol, it is known to interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism. These interactions are crucial for its role in energy storage, insulation, and cellular signaling .

Molecular Mechanism

As a triacylglycerol, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired triacylglycerol product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-pressure and high-temperature reactors to achieve efficient esterification. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Distearoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid bilayers and its interaction with other lipid molecules. It can influence membrane fluidity and permeability, affecting various cellular processes. The compound’s fatty acid chains can also undergo metabolic transformations, contributing to energy production and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of stearic and palmitic acids, which imparts distinct physical and chemical properties. Its presence in natural sources like cocoa butter and its role in lipid metabolism make it a valuable compound for various applications .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYRTVJOFMYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

863.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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